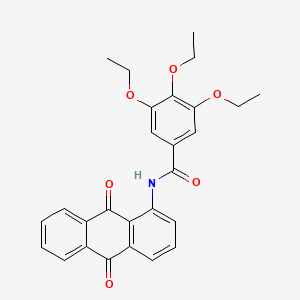

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of the target amide is better achieved using the acid chloride method . The target compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .Physical And Chemical Properties Analysis

The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methodology : The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a similar compound, has been reported. It involves reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone, characterized by various spectroscopic methods. This process highlights the compound's potential for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).

Pharmacological Effects

- Antihyperlipidemic Potential : Derivatives of N-(9,10-dihydro-9,10-dioxoanthracen-8-yl), closely related to the requested compound, have demonstrated significant antihyperlipidemic effects in hyperlipidemic rats, suggesting a potential role in cardioprotective and antiatherosclerotic treatments (Shattat et al., 2013).

Cellular Uptake and Cytotoxicity

- Polyamine Conjugates : Research on N(1)-substituted polyamines, including anthracen-9-ylmethyl derivatives, has been conducted to explore their cellular uptake via polyamine transporters and cytotoxicity in various cell lines. This study provides insights into the molecular requirements for selective cellular delivery (Wang et al., 2003).

Antioxidant and Antiplatelet Activity

- Synthesized Acetamides : The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides and their evaluation for antioxidant and antiplatelet activities highlights the potential therapeutic applications of such compounds (Stasevych et al., 2022).

Antimicrobial Activity

- Amino-Acid Derivatives : Interaction of similar compounds with amino acids resulted in new derivatives demonstrating significant antimicrobial activities against various pathogens, suggesting a potential role in antimicrobial therapies (Zvarich et al., 2014).

Mechanism of Action

Future Directions

Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The chemical science avoids prefunctionalized reagents or materials and thus provides rapid access to desired products and synthetic targets . Therefore, functionalization of C-H bonds could be environmentally benign approach and thus a green science .

properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-4-32-21-14-16(15-22(33-5-2)26(21)34-6-3)27(31)28-20-13-9-12-19-23(20)25(30)18-11-8-7-10-17(18)24(19)29/h7-15H,4-6H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPUIMCTVGMPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)

![Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate](/img/structure/B2868104.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)